Alisol F 24-acetate: A Protostane Triterpenoid from Alisma orientale with Diverse Biological Activities
Alisol F 24-acetate: A Protostane Triterpenoid from Alisma orientale with Diverse Biological Activities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Phytochemical Landscape of Alisma orientale and the Emergence of Alisol F 24-acetate
Alisma orientale (Sam.) Juzep., a perennial marsh plant, has been a cornerstone of traditional Chinese medicine for centuries, where its dried rhizome, known as "Ze Xie," is used to treat a variety of ailments related to fluid metabolism and inflammation.[1] The therapeutic efficacy of Alisma orientale is attributed to its rich and complex phytochemical profile, which is dominated by a class of tetracyclic triterpenoids with a protostane skeleton.[1] Among these, Alisol F 24-acetate has emerged as a compound of significant scientific interest due to its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological functions of Alisol F 24-acetate, delving into its mechanisms of action, and presenting detailed experimental protocols for its investigation. The information is curated to support researchers and drug development professionals in exploring the therapeutic potential of this promising natural product.
Alisol F 24-acetate is a triterpenoid that can be isolated from the rhizomes of Alisma orientalis.[2] It has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and metabolic regulatory activities.[3]
Core Biological Activities and Underlying Mechanisms
Alisol F 24-acetate exerts its biological effects through multiple mechanisms, often involving the modulation of key signaling pathways. This section will explore its principal activities, the molecular pathways it influences, and the experimental evidence supporting these claims.
Anti-inflammatory and Antioxidant Activity: Targeting the KEAP1/NRF2 Axis
A growing body of evidence highlights the potent anti-inflammatory and antioxidant properties of Alisol F 24-acetate.[3] A key mechanism underlying these effects is its ability to modulate the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[3]
Under normal physiological conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation.[4] In the presence of oxidative or electrophilic stress, the conformation of KEAP1 is altered, leading to the dissociation and nuclear translocation of NRF2.[4] In the nucleus, NRF2 binds to the antioxidant response element (ARE) in the promoter regions of a battery of cytoprotective genes, including antioxidant enzymes and anti-inflammatory mediators.[4]
Alisol F 24-acetate has been shown to activate this protective pathway, leading to the enhanced expression of downstream targets of NRF2, thereby mitigating oxidative damage and inflammation.[3] This activity is particularly relevant in the context of inflammatory diseases and conditions characterized by oxidative stress.
Experimental Workflow: Investigating the Anti-inflammatory Effects of Alisol F 24-acetate
Caption: Workflow for evaluating the anti-inflammatory activity of Alisol F 24-acetate.
Detailed Protocol: In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: Culture RAW264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 96-well plates (for viability and nitric oxide assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of Alisol F 24-acetate for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: After incubation, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent, which measures the accumulation of nitrite, a stable metabolite of NO.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the culture supernatant using commercially available ELISA kits.
-
Western Blot Analysis: Lyse the cells to extract total protein. Perform nuclear and cytoplasmic fractionation to analyze the translocation of NRF2. Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phospho-NF-κB, phospho-IκBα, KEAP1, NRF2, and a loading control like β-actin or Lamin B1 for nuclear fractions). Visualize the protein bands using a chemiluminescence detection system.
Metabolic Regulation: Amelioration of Metabolic Dysfunction-Associated Steatohepatitis (MASH)
Alisol F 24-acetate has shown significant promise in the management of metabolic disorders, particularly Metabolic Dysfunction-Associated Steatohepatitis (MASH), a progressive form of non-alcoholic fatty liver disease (NAFLD).[3] Its therapeutic effects in this context are multifaceted, involving the modulation of lipid metabolism, inflammation, and oxidative stress.
Studies have demonstrated that Alisol F 24-acetate can attenuate hepatic steatosis, reduce inflammation, and prevent fibrosis in animal models of MASH.[3] The underlying mechanisms involve the regulation of macrophage polarization, suppression of pyroptosis (a form of pro-inflammatory programmed cell death), and reduction of oxidative stress, again highlighting the importance of the KEAP1/NRF2 pathway.[3][5]
Signaling Pathway: Alisol F 24-acetate in MASH
Caption: Proposed mechanism of Alisol F 24-acetate in ameliorating MASH.
Detailed Protocol: Methionine-Choline-Deficient (MCD) Diet-Induced MASH Mouse Model
-
Animal Model: Use male C57BL/6 mice (6-8 weeks old).
-
Acclimatization: Acclimatize the mice for at least one week with free access to a standard chow diet and water.
-
Diet Induction: Induce MASH by feeding the mice a methionine- and choline-deficient (MCD) diet for 4-8 weeks. A control group should be fed a standard chow diet.[6][7]
-
Treatment: Administer Alisol F 24-acetate (e.g., 10, 20, 30 mg/kg) daily via oral gavage for the duration of the MCD diet feeding.[5] The vehicle control group should receive the same volume of the vehicle.
-
Monitoring: Monitor the body weight and food intake of the mice regularly.
-
Sample Collection: At the end of the experimental period, euthanize the mice and collect blood and liver tissue.[3]
-
Serum Analysis: Analyze the serum for levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides (TG), and total cholesterol (TC) using commercially available kits.[3]
-
Histopathology: Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning. Use Sirius Red or Masson's trichrome staining to evaluate liver fibrosis.[5]
-
Gene and Protein Expression Analysis: Snap-freeze a portion of the liver tissue in liquid nitrogen for subsequent RNA and protein extraction. Analyze the expression of genes and proteins related to inflammation (e.g., TNF-α, IL-1β), fibrosis (e.g., α-SMA, Collagen I), and the KEAP1/NRF2 pathway by qRT-PCR and Western blotting.[5]
Anti-cancer Activity: Pro-apoptotic Effects and Reversal of Multidrug Resistance
Alisol F 24-acetate has demonstrated promising anti-cancer properties, including the induction of apoptosis and the ability to overcome multidrug resistance in cancer cells.[8]
Pro-apoptotic Activity: Alisol F 24-acetate can induce programmed cell death in various cancer cell lines. The precise mechanisms are still under investigation but may involve the modulation of key apoptotic regulators.
Reversal of Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is the development of MDR, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells. Alisol F 24-acetate has been shown to inhibit the function of P-gp, thereby increasing the intracellular accumulation and enhancing the cytotoxicity of conventional anticancer drugs in resistant cancer cells.[8]
Quantitative Data on the Biological Activities of Alisol F 24-acetate and Related Compounds
| Compound | Biological Activity | Cell Line/Model | Key Findings | Reference |
| Alisol F 24-acetate | Anti-HBV | HepG2 2.2.15 | IC50 for HBsAg secretion: 7.7 µM; IC50 for HBeAg secretion: 5.1 µM | [2][9] |
| Alisol F 24-acetate | Reversal of MDR | MCF-7/DOX | Dose-dependently increases doxorubicin accumulation and enhances chemosensitivity. | [8] |
| Alisol F 24-acetate | Anti-MASH | MCD diet-induced mice | Daily oral gavage of 10, 20, and 30 mg/kg attenuated liver pathology, lipid accumulation, inflammation, and fibrosis. | [5] |
| Alisol A 24-acetate | Anti-NASH | MCD diet-induced mice | Daily intragastric administration of 15, 30, and 60 mg/kg ameliorated NASH. | [6] |
| Alisol A 24-acetate | Anti-inflammatory | IL-1β-induced chondrocytes | No significant cytotoxicity at 2.5, 5, 10, and 20 µM. | [10] |
Detailed Protocol: In Vitro Apoptosis Assay in MDA-MB-231 Human Breast Cancer Cells
-
Cell Culture: Culture MDA-MB-231 cells in a suitable medium, such as DMEM with 10% FBS.
-
Treatment: Seed the cells in 6-well plates and treat them with varying concentrations of Alisol F 24-acetate for 24-48 hours.
-
Annexin V/Propidium Iodide (PI) Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot for Apoptotic Markers: Analyze the expression of key apoptotic proteins such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bcl-2, Bax) in cell lysates by Western blotting to confirm the induction of apoptosis.[11]
Isolation and Purification of Alisol F 24-acetate from Alisma orientale
The isolation of Alisol F 24-acetate from its natural source is a critical first step for its pharmacological investigation. A general workflow is outlined below.
Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of Alisol F 24-acetate.
Protocol Outline: Extraction and Isolation
-
Extraction: The dried and powdered rhizomes of Alisma orientale are extracted with a suitable solvent, such as 80% ethanol, typically with heating to enhance extraction efficiency.[12]
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity. For instance, partitioning with ethyl acetate can enrich the triterpenoid fraction.
-
Chromatography: The enriched fraction is subjected to a series of chromatographic techniques for purification. This often involves initial separation on a silica gel column, followed by further purification using methods like preparative high-performance liquid chromatography (HPLC) to obtain pure Alisol F 24-acetate.
-
Structural Confirmation: The identity and purity of the isolated compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[13]
Future Directions and Conclusion
Alisol F 24-acetate, a prominent triterpenoid from Alisma orientale, exhibits a compelling array of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated anti-inflammatory, antioxidant, metabolic regulatory, and anti-cancer effects, often mediated through the modulation of key signaling pathways like KEAP1/NRF2, position it as a promising lead compound for drug development.
Future research should focus on:
-
Elucidating detailed molecular targets: While its effects on signaling pathways are being uncovered, the direct molecular binding partners of Alisol F 24-acetate remain to be fully identified.
-
Pharmacokinetic and toxicological studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to evaluate its drug-like properties and safety profile.
-
In vivo efficacy in diverse disease models: Further validation of its therapeutic effects in a wider range of preclinical animal models is crucial to build a strong case for its clinical translation.
-
Structure-activity relationship (SAR) studies: Synthesis and biological evaluation of analogs of Alisol F 24-acetate could lead to the discovery of derivatives with enhanced potency and improved pharmacological properties.
References
-
Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo. (2017). PubMed. Available at: [Link]
-
Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux. (2016). Semantic Scholar. Available at: [Link]
-
Exploring the mechanism of Alisma orientale for the treatment of pregnancy induced hypertension and potential hepato-nephrotoxicity by using network pharmacology, network toxicology, molecular docking, and molecular dynamics simulation. (2022). PubMed Central. Available at: [Link]
-
Alisol F 24-acetate attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. (2026). PubMed Central. Available at: [Link]
-
Alisol A 24-acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway. (2023). National Institutes of Health. Available at: [Link]
-
The Protective Effects of Alisol A 24-Acetate from Alisma canaliculatum on Ovariectomy Induced Bone Loss in Vivo. (2016). ResearchGate. Available at: [Link]
-
Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury. (2023). Arabian Journal of Chemistry. Available at: [Link]
-
Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells. (2017). PubMed. Available at: [Link]
-
Alisol F 24-acetate attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. (2026). ResearchGate. Available at: [Link]
-
Alisol F 24-acetate attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. (2026). PubMed. Available at: [Link]
-
Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway. (2018). PubMed. Available at: [Link]
-
Additional file 1 of Alisol F 24-acetate attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. (2026). Springer Nature. Available at: [Link]
-
Alisol A Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells. (2017). MDPI. Available at: [Link]
-
Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway. (2019). PubMed Central. Available at: [Link]
-
Alisol F 24-acetate. (n.d.). PubChem. Available at: [Link]
-
Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells. (2016). Karger. Available at: [Link]
-
The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. (2019). MDPI. Available at: [Link]
-
Mechanism of activation of KEAP1-NRF2-ARE pathway by α,β-unsaturated... (n.d.). ResearchGate. Available at: [Link]
-
Progress in the Study of Animal Models of Metabolic Dysfunction-Associated Steatotic Liver Disease. (2024). MDPI. Available at: [Link]
-
Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis. (2021). PubMed Central. Available at: [Link]
Sources
- 1. Exploring the mechanism of Alisma orientale for the treatment of pregnancy induced hypertension and potential hepato-nephrotoxicity by using network pharmacology, network toxicology, molecular docking and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alisol F 24-acetate attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Alisol F 24-acetate | 443683-76-9 [chemicalbook.com]
- 10. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Alisol F 24-acetate | C32H50O6 | CID 5317294 - PubChem [pubchem.ncbi.nlm.nih.gov]
